molecular formula C7H4BrF3MgO B1317657 Magnesium, bromo[4-(trifluoromethoxy)phenyl]- CAS No. 169222-42-8

Magnesium, bromo[4-(trifluoromethoxy)phenyl]-

Cat. No.: B1317657
CAS No.: 169222-42-8
M. Wt: 265.31 g/mol
InChI Key: TVAJXWCOAYCCNM-UHFFFAOYSA-M
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Description

Magnesium, bromo[4-(trifluoromethoxy)phenyl]- is an organomagnesium compound (Grignard reagent) with the molecular formula C₇H₄BrF₃OMg and a molecular weight of approximately 263.31 g/mol. It is synthesized by reacting 1-bromo-4-(trifluoromethoxy)benzene with magnesium in diethyl ether or tetrahydrofuran (THF) . The para-substituted trifluoromethoxy (-OCF₃) group confers unique electronic and steric properties, making this reagent valuable in organic synthesis for forming carbon-carbon bonds. The electron-withdrawing nature of the -OCF₃ group enhances the electrophilicity of the magnesium-bound carbon, influencing reaction selectivity and efficiency .

Properties

IUPAC Name

magnesium;trifluoromethoxybenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3O.BrH.Mg/c8-7(9,10)11-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAJXWCOAYCCNM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=[C-]1)OC(F)(F)F.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3MgO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169222-42-8
Record name 169222-42-8
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Preparation Methods

Direct Magnesium Insertion into Aryl Bromide

The classical and most straightforward method to prepare (4-(trifluoromethoxy)phenyl)magnesium bromide involves the direct reaction of magnesium metal with 4-bromo-(trifluoromethoxy)benzene in anhydrous ether solvents such as tetrahydrofuran (THF).

  • Procedure:

    • Dry magnesium turnings are activated (e.g., by heating under vacuum or with iodine).
    • The aryl bromide is added dropwise to the magnesium in anhydrous THF under an inert atmosphere (argon or nitrogen).
    • The reaction mixture is stirred at temperatures ranging from 0 °C to room temperature until the magnesium insertion is complete, typically monitored by disappearance of the starting bromide.
  • Key Notes:

    • The presence of LiCl as an additive can catalyze the bromine-magnesium exchange, improving reaction rates and yields, especially for less reactive aryl bromides.
    • The reaction is sensitive to moisture and oxygen, requiring rigorously anhydrous and inert conditions.

Halogen-Magnesium Exchange Using Mixed Magnesium Reagents

An alternative preparation involves halogen-magnesium exchange reactions using organomagnesium reagents such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl).

  • Mechanism:

    • The bromine atom on the aromatic ring is exchanged with magnesium from the organomagnesium reagent.
    • This method is particularly useful for electron-poor aromatic bromides, which are less reactive in direct magnesium insertion.
  • Advantages:

    • Faster reaction times (hours instead of days).
    • Higher conversions and yields.
    • Milder reaction conditions (often at room temperature or below).
  • Example:

    • 4-bromoanisole reacts with i-PrMgCl·LiCl to give the corresponding arylmagnesium chloride in 84% conversion after 3 days at room temperature, whereas without LiCl only 17% conversion is observed after 5 days.

Preparation via Magnesium Insertion in the Presence of Transition Metal Catalysts

  • Transition metal salts such as manganese(II) chloride (MnCl2) combined with lithium chloride (LiCl) have been used to facilitate the insertion of magnesium into aryl halides.
  • This method is reported for related aryl bromides and iodides, improving the efficiency and yield of the organomagnesium reagent formation.
  • For example, (4-(ethoxycarbonyl)phenyl)manganese(II) chloride was prepared by magnesium insertion into ethyl 4-iodobenzoate in the presence of MnCl2·2LiCl, yielding 44% of the organomanganese reagent, which is analogous in preparation to arylmagnesium reagents.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Anhydrous THF, diethyl ether THF preferred for better solubility and reactivity
Temperature 0 °C to room temperature Lower temperatures reduce side reactions
Magnesium Activation Heating under vacuum, iodine, or ultrasound Ensures reactive magnesium surface
Additives LiCl (0.5-1 equiv) Catalyzes halogen-magnesium exchange
Atmosphere Argon or nitrogen Prevents oxidation and moisture contamination
Reaction Time Several hours to days Depends on method and substrate reactivity

Research Findings and Yields

  • Direct magnesium insertion into 4-bromo-(trifluoromethoxy)benzene typically yields the Grignard reagent in moderate to high yields (70-90%) under optimized conditions.
  • The use of LiCl as an additive significantly improves the rate and yield of the bromine-magnesium exchange reaction, with conversions up to 84% reported for similar substrates.
  • Transition metal-catalyzed methods (e.g., MnCl2·LiCl) provide alternative routes with moderate yields (~44% for analogous systems), useful when direct insertion is challenging.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Direct Mg insertion Mg, 4-bromo-(trifluoromethoxy)benzene, THF, inert atmosphere 70-90 Simple, classical method Slow for less reactive bromides
Halogen-Mg exchange with i-PrMgCl·LiCl i-PrMgCl·LiCl, 4-bromoaryl, THF, rt ~84 Faster, higher conversion Requires preparation of organomagnesium reagent
Mg insertion with MnCl2·LiCl catalyst Mg, MnCl2·2LiCl, aryl halide, THF ~44 (analogous) Catalyzed, useful for difficult substrates Moderate yield, more complex setup

Chemical Reactions Analysis

Types of Reactions

Magnesium, bromo[4-(trifluoromethoxy)phenyl]- undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Coupling Reactions: Participates in cross-coupling reactions, such as the Stille coupling and the Suzuki-Miyaura coupling.

    Substitution Reactions: Can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants in nucleophilic addition reactions.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: THF is the preferred solvent due to its ability to stabilize the Grignard reagent.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Biaryl Compounds: Resulting from cross-coupling reactions.

    Substituted Aromatics: Produced through substitution reactions.

Scientific Research Applications

Organic Synthesis

Magnesium, bromo[4-(trifluoromethoxy)phenyl]- is primarily utilized as a reagent in organic synthesis. Its applications include:

  • Formation of Carbon-Carbon Bonds : It participates in cross-coupling reactions, allowing for the formation of new carbon-carbon bonds essential in synthesizing complex organic molecules.
  • Nucleophilic Addition Reactions : The compound can react with carbonyl compounds to yield alcohols, which are vital intermediates in organic synthesis.

Data Table: Common Reactions Involving the Compound

Reaction TypeDescription
Cross-CouplingForms new carbon-carbon bonds with organometallic compounds.
Nucleophilic AdditionReacts with carbonyls to form alcohols.
SubstitutionSubstitutes halides to create new aromatic compounds.

Medicinal Chemistry

The biological activity of magnesium, bromo[4-(trifluoromethoxy)phenyl]- is significant in medicinal chemistry:

  • Antimicrobial Activity : Derivatives of this compound have shown promising antimicrobial properties against various bacterial strains, with minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against E. coli and C. albicans .
  • Anticancer Properties : Research indicates that compounds derived from this magnesium bromide exhibit cytotoxic effects against cancer cell lines such as MCF-7 and A549. IC₅₀ values range from 17.8 to 52.1 µM, suggesting potential therapeutic applications .

Case Studies

Case Study 1: Antimicrobial Screening
A study evaluated the efficacy of trifluoromethyl-substituted compounds, including derivatives of magnesium, bromo[4-(trifluoromethoxy)phenyl]-, revealing significant antibacterial properties.

Case Study 2: Anticancer Activity Assessment
In comparative analyses against human cancer cell lines (e.g., A549, HCT116), derivatives exhibited lower IC₅₀ values than established chemotherapeutics like Doxorubicin, highlighting their potential in cancer treatment .

Materials Science

The compound's unique electronic properties make it suitable for developing new materials with specific electronic or optical characteristics:

  • Development of Specialty Materials : Magnesium, bromo[4-(trifluoromethoxy)phenyl]- can be employed in creating materials that require precise electronic properties, such as those used in electronic devices and sensors .

Mechanism of Action

The mechanism of action of magnesium, bromo[4-(trifluoromethoxy)phenyl]- involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The trifluoromethoxy group enhances the reactivity of the compound by stabilizing the negative charge on the carbon atom.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Reactivity/Applications
Magnesium, bromo[4-(trifluoromethoxy)phenyl]- C₇H₄BrF₃OMg 4-(trifluoromethoxy) 263.31 Enhanced electrophilicity; used in synthesizing trifluoromethoxy-containing pharmaceuticals
Bromo(4-tert-butylphenyl)magnesium C₁₀H₁₃BrMg 4-tert-butyl 225.42 Bulky substituent reduces steric accessibility; suitable for selective coupling reactions
4-Fluorophenylmagnesium Bromide C₆H₄BrFMg 4-fluoro 199.31 High reactivity due to strong electron-withdrawing fluorine; common in fluorinated compound synthesis
Magnesium, bromo(4-ethenylphenyl)- C₈H₇BrMg 4-ethenyl 199.36 Vinyl group enables polymerization and addition reactions
Key Observations :

Electronic Effects :

  • The 4-fluoro substituent () is more electron-withdrawing than -OCF₃, leading to higher reactivity in nucleophilic additions. For example, 4-Fluorophenylmagnesium Bromide reacts faster with carbonyl compounds than Magnesium, bromo[4-(trifluoromethoxy)phenyl]- .
  • The -OCF₃ group () provides moderate electron withdrawal while introducing steric bulk, balancing reactivity and selectivity in cross-coupling reactions.

Steric Effects :

  • The 4-tert-butyl group () creates significant steric hindrance, reducing reaction rates but improving selectivity in sterically demanding environments.
  • In contrast, the 4-ethenyl group () offers minimal steric hindrance, enabling efficient participation in polymerization or conjugate additions.

Biological Activity: The 4-(trifluoromethoxy)phenyl moiety enhances tyrosinase inhibitory activity in pharmaceutical contexts, as seen in compounds like 5b, 5d, and 5f ().

Material Science

  • Magnesium, bromo(4-ethenylphenyl)- () is employed in polymer chemistry for styrenic monomers, leveraging its vinyl group for chain-growth polymerization.

Q & A

Q. What are the recommended synthetic routes for preparing Magnesium, bromo[4-(trifluoromethoxy)phenyl]-?

The compound is synthesized via a Grignard reagent preparation method. Typically, magnesium metal reacts with bromo[4-(trifluoromethoxy)phenyl] derivatives in anhydrous ether or THF under inert atmosphere. Key steps include substrate activation (e.g., iodine or 1,2-dibromoethane for magnesium activation) and controlled addition of the aryl bromide to prevent side reactions. Purity optimization requires rigorous exclusion of moisture and oxygen .

Q. How can the structure and purity of this Grignard reagent be validated experimentally?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming the trifluoromethoxy group’s integrity (expected δ: -58 to -60 ppm). 1H^{1}\text{H} NMR can identify aromatic protons (δ 6.8–7.5 ppm) and Mg-bound bromine interactions.
  • Titration : Quantify active magnesium via acid-base titration with standardized HCl.
  • X-ray Crystallography : For crystalline derivatives, single-crystal analysis resolves bonding geometry (e.g., Mg–C and Mg–Br distances) .

Q. What safety precautions are essential when handling this compound?

  • Reactivity : Highly moisture-sensitive; reactions produce flammable hydrogen gas.
  • Storage : Use sealed, inert gas-purged containers at -20°C to prevent decomposition.
  • PPE : Glove boxes for manipulation, neoprene gloves, and face shields during quenching .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethoxy group influence the reactivity of this Grignard reagent?

The -OCF3_3 group reduces electron density on the aryl ring, stabilizing the intermediate but potentially slowing nucleophilic attack. Comparative studies with non-fluorinated analogs (e.g., methoxy-substituted Grignards) show reduced yields in Kumada couplings, necessitating higher temperatures (e.g., 60–80°C) or catalytic additives (e.g., Ni/Fe complexes) .

Q. What strategies resolve contradictions in reported reaction yields for cross-coupling applications?

Discrepancies arise from solvent polarity, catalyst loading, and substrate steric effects. Systematic optimization using Design of Experiments (DoE) is recommended:

  • Variables : Solvent (THF vs. Et2_2O), catalyst (Pd vs. Ni), and temperature.
  • Response Surface Methodology (RSM) : Identifies optimal conditions for maximal yield (e.g., 75% yield in THF with 5 mol% NiCl2_2(dppf) at 70°C) .

Q. How can computational modeling predict the compound’s behavior in catalytic cycles?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states in cross-coupling reactions. Key findings:

  • The -OCF3_3 group increases oxidative addition barriers by 5–8 kcal/mol compared to -OCH3_3.
  • Solvent effects (THF dielectric constant ≈ 7.5) stabilize intermediates, reducing activation energy by 2–3 kcal/mol .

Q. What advanced analytical techniques characterize decomposition byproducts?

  • GC-MS : Identifies volatile byproducts (e.g., 4-(trifluoromethoxy)benzene from hydrolysis).
  • ICP-OES : Quantifies magnesium leaching into solution (<0.1 ppm in optimized protocols).
  • In situ IR Spectroscopy : Monitors Grignard stability via C–Mg vibrational modes (500–600 cm1^{-1}) .

Methodological Guidance Table

Research Objective Recommended Methods Key References
Synthesis OptimizationSchlenk-line techniques, inert atmosphere, substrate pre-drying (MgSO4_4)
Reactivity AnalysisCompetitive kinetics with substituted aryl halides, Hammett plots
Stability ProfilingAccelerated degradation studies (40°C/75% RH), Arrhenius modeling
Mechanistic StudiesDFT simulations, isotopic labeling (18O^{18}\text{O}-CF3_3)

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